1-Thiocarbamoyl-2-imidazolidinone

Vue d'ensemble

Description

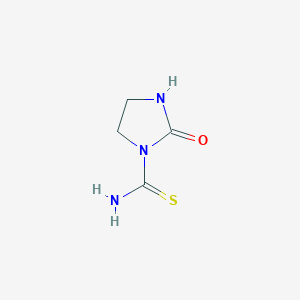

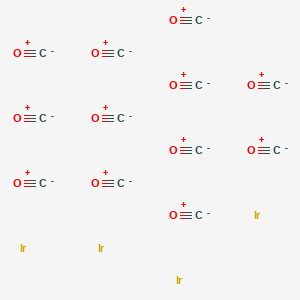

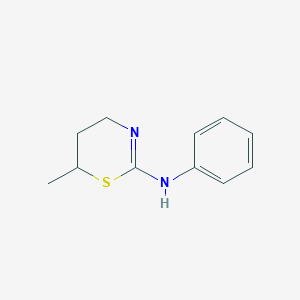

1-Thiocarbamoyl-2-imidazolidinone (TCI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TCI is a heterocyclic compound that contains a sulfur atom, a nitrogen atom, and a carbonyl group. It has a molecular formula of C4H7N3OS and a molecular weight of 141.18 g/mol.

Mécanisme D'action

The mechanism of action of 1-Thiocarbamoyl-2-imidazolidinone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins in the body. 1-Thiocarbamoyl-2-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.

Effets Biochimiques Et Physiologiques

1-Thiocarbamoyl-2-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to have antitumor effects by inhibiting the activity of topoisomerase II. 1-Thiocarbamoyl-2-imidazolidinone has been shown to have antimicrobial effects against various microorganisms, including bacteria and fungi.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-Thiocarbamoyl-2-imidazolidinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-Thiocarbamoyl-2-imidazolidinone is also stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, 1-Thiocarbamoyl-2-imidazolidinone has some limitations in lab experiments, including its low solubility in water and its potential toxicity.

Orientations Futures

There are several potential future directions for research on 1-Thiocarbamoyl-2-imidazolidinone. One area of research is the development of new drugs based on 1-Thiocarbamoyl-2-imidazolidinone. 1-Thiocarbamoyl-2-imidazolidinone has shown promise as a potential drug candidate, and further research in this area could lead to the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-Thiocarbamoyl-2-imidazolidinone. Further research in this area could help to elucidate the biochemical and physiological effects of 1-Thiocarbamoyl-2-imidazolidinone and could lead to the development of new therapies based on 1-Thiocarbamoyl-2-imidazolidinone.

Méthodes De Synthèse

1-Thiocarbamoyl-2-imidazolidinone can be synthesized by the reaction of thiourea with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate compound, which undergoes cyclization to form 1-Thiocarbamoyl-2-imidazolidinone. The synthesis of 1-Thiocarbamoyl-2-imidazolidinone is a relatively straightforward process, and the compound can be obtained in high yields.

Applications De Recherche Scientifique

1-Thiocarbamoyl-2-imidazolidinone has several potential applications in scientific research. One of the most promising applications of 1-Thiocarbamoyl-2-imidazolidinone is in the field of medicinal chemistry. 1-Thiocarbamoyl-2-imidazolidinone has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

Propriétés

IUPAC Name |

2-oxoimidazolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c5-3(9)7-2-1-6-4(7)8/h1-2H2,(H2,5,9)(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJCBKGAZSIGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163724 | |

| Record name | 1-Thiocarbamoyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thiocarbamoyl-2-imidazolidinone | |

CAS RN |

14746-99-7 | |

| Record name | 1-Thiocarbamoyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014746997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocarbamoyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Thiocarbamoyl-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDE8L7Z6SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)